2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline
Description
This compound features a quinoline core fused with a 1H-imidazole moiety substituted at the 4-position by a 2,6-dichlorobenzyl group and a methyl group at the 2-position. Such structural motifs are common in antifungal and antiparasitic agents, as seen in related imidazole derivatives like isoconazole and bifonazole .
Properties
IUPAC Name |
2-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3/c1-13-23-20(19-10-9-14-5-2-3-8-18(14)24-19)12-25(13)11-15-16(21)6-4-7-17(15)22/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNULICSXAEVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing an imidazole ring have been known to interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities. The exact pathways and their downstream effects influenced by this compound would require further investigation.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the specific effects of this compound would likely depend on the target and the biochemical pathway it interacts with.
Biological Activity
2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C20H15Cl2N3
- Molecular Weight : 368.27 g/mol
- CAS Number : 860784-94-7
Antimicrobial Activity
Research has indicated that 2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline exhibits significant antimicrobial properties against various pathogens.
In Vitro Studies
A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
These results suggest that the compound has a strong inhibitory effect on fungal biofilms and bacterial growth, surpassing some conventional antibiotics in potency .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In a series of assays involving various cancer cell lines, it was found to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.
Case Study: Breast Cancer Cell Lines
In a study involving MDA-MB-231 breast cancer cells, treatment with 2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline resulted in:
- Cell Viability Reduction : Decreased to 30% at a concentration of 10 µM after 24 hours.
- Apoptotic Induction : Increased levels of caspase-3 activity indicating apoptosis.
These findings highlight the compound's potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Docking studies have shown that it binds effectively to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Specifically, it has been noted for:
Chemical Reactions Analysis
Imidazole Ring Formation via Cyclocondensation
The imidazole moiety is synthesized through a condensation reaction between quinoline-2-carbaldehyde derivatives and substituted diamines. For example:
- Reaction : 8-Bromo-6-methylquinoline-2-carbaldehyde reacts with -methylbenzene-1,2-diamine in nitrobenzene to form the benzoimidazole-quinoline hybrid .
- Conditions : 120°C, 22 hours in nitrobenzene (acts as solvent and oxidant).
- Yield : 88% .
Suzuki-Miyaura Cross-Coupling
The bromine substituent on the quinoline ring enables palladium-catalyzed coupling with boronic acids:
- Reaction : 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline reacts with 2-methoxyphenylboronic acid .
- Catalyst : Pd(dppf)Cl with KPO as base.
- Conditions : THF/water (5:2), 70°C, 19 hours.
- Yield : 72% .
Electrophilic Substitution on the Quinoline Ring
The electron-rich quinoline ring undergoes regioselective electrophilic substitution:
| Reaction Type | Conditions | Position | Reference |
|---|---|---|---|
| Nitration | HNO/HSO, 0–5°C | C-5/C-8 | |
| Sulfonation | HSO, SO | C-8 |
Note: The 2-(imidazolyl) group deactivates the quinoline ring, directing electrophiles to the less hindered C-5 and C-8 positions .
Transformations of the Dichlorobenzyl Group
The 2,6-dichlorobenzyl substituent on the imidazole nitrogen undergoes selective substitution:
Nucleophilic Aromatic Substitution
- Reagents : KNH/NH(l), CuCN.
- Products : Replacement of chlorine with -NH or -CN groups .
- Limitation : Low reactivity due to electron-withdrawing quinoline; requires harsh conditions .
Metal-Catalyzed Cross-Coupling
| Reaction | Catalyst | Conditions | Yield |
|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-phen | DMF, 110°C, 24 hours | 40–60% |
| Buchwald-Hartwig | Pd(OAc), XPhos | Toluene, 100°C, 12 hours | 55–75% |
Oxidation of Methyl Substituents
The 2-methyl group on the imidazole is oxidized to a carboxylic acid under strong conditions:
Reduction of Quinoline
Catalytic hydrogenation reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline:
Photocatalytic Modifications
Visible-light-mediated reactions enable functionalization of the imidazole ring:
- Reaction : Oxidative coupling with arylboronic acids using eosin Y/CBr .
- Conditions : Visible light, O, room temperature.
- Yield : 85–92% for C-5 arylation .
Biological Activity and Derivatization
Derivatives exhibit pharmacological potential, necessitating late-stage modifications:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Pyrazole Analogs
- 3-[1-(2,6-Dichlorobenzyl)-2-Methyl-1H-Imidazol-4-yl]-1H-Pyrazole Structure: Replaces quinoline with a pyrazole ring. Molecular Formula: C₁₄H₁₂Cl₂N₄ (MW: 307.2 g/mol) . Implications: The pyrazole’s reduced aromaticity and hydrogen-bonding capacity may lower binding affinity to cytochrome P450 enzymes compared to quinoline-based analogs. This compound was discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetics .
Pyrimidine Analogs
- 4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1H-Imidazol-4-yl]Pyrimidin-2-Amine Structure: Pyrimidine replaces quinoline, with an amine group at the 2-position. Molecular Formula: C₁₅H₁₃Cl₂N₅ (MW: 334.2 g/mol). Implications: The pyrimidine ring introduces additional hydrogen-bonding sites (NH₂), which could enhance interactions with biological targets like kinases or DNA. However, reduced planarity compared to quinoline might alter intercalation properties .
Substituent Variations
Dichlorobenzyl Group Modifications
- Isoconazole (ISO): Contains a 2,6-dichlorobenzyloxy group and a 2,4-dichlorophenyl substituent.
- Miconazole Nitrate : Features a 2,4-dichlorobenzyl group instead of 2,6-dichlorobenzyl.
Sulfonyl and Fluorinated Derivatives
- 2-(2,6-Dichlorobenzyl)-1-(3'-Fluoro-4'-(Hydroxymethyl)-5'-(Methylsulfonyl)Biphenyl-4-yl)-1H-Imidazol-4-yl)Propan-2-ol
Spectroscopic and Computational Analysis
Density Functional Theory (DFT) studies using the B3LYP functional accurately predict ¹H NMR chemical shifts for imidazole derivatives like isoconazole, validating its application for structural elucidation of the target compound. M062X functional, however, shows discrepancies, underscoring the need for method selection in computational modeling .
Data Tables
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
